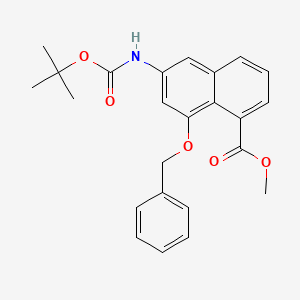
Methyl 8-(benzyloxy)-6-((tert-butoxycarbonyl)amino)-1-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-(benzyloxy)-6-((tert-butoxycarbonyl)amino)-1-naphthoate is a complex organic compound that features a naphthalene core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-(benzyloxy)-6-((tert-butoxycarbonyl)amino)-1-naphthoate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Naphthalene Derivatization: The naphthalene core is functionalized to introduce the benzyloxy and tert-butoxycarbonyl (Boc) groups.
Protection and Deprotection: The Boc group is used to protect the amino group during the synthesis and is later removed under mild conditions using reagents like oxalyl chloride in methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-(benzyloxy)-6-((tert-butoxycarbonyl)amino)-1-naphthoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid.
Scientific Research Applications
Methyl 8-(benzyloxy)-6-((tert-butoxycarbonyl)amino)-1-naphthoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 8-(benzyloxy)-6-((tert-butoxycarbonyl)amino)-1-naphthoate involves its interaction with molecular targets such as enzymes or receptors. The Boc-protected amino group can be selectively deprotected to reveal the active amine, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 8-(benzyloxy)-1-naphthoate: Lacks the Boc-protected amino group.
Methyl 6-amino-1-naphthoate: Lacks the benzyloxy group.
Methyl 8-(benzyloxy)-6-amino-1-naphthoate: Lacks the Boc protection.
Properties
Molecular Formula |
C24H25NO5 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-8-phenylmethoxynaphthalene-1-carboxylate |
InChI |
InChI=1S/C24H25NO5/c1-24(2,3)30-23(27)25-18-13-17-11-8-12-19(22(26)28-4)21(17)20(14-18)29-15-16-9-6-5-7-10-16/h5-14H,15H2,1-4H3,(H,25,27) |
InChI Key |
RUZGWXOOFKVHQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C2C(=C1)C=CC=C2C(=O)OC)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















